molecular formula C4H4LiNO2S2 B2636491 Lithium(1+) ion 2-methyl-1,3-thiazole-4-sulfinate CAS No. 2172154-05-9

Lithium(1+) ion 2-methyl-1,3-thiazole-4-sulfinate

Cat. No.: B2636491
CAS No.: 2172154-05-9
M. Wt: 169.14
InChI Key: RGOGPLXJYSBTTM-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-methyl-1,3-thiazole-4-sulfinate is a chemical compound with the molecular formula C4H6LiNO2S2 and a molecular weight of 171.16 g/mol It is known for its unique structure, which includes a lithium ion coordinated with a 2-methyl-1,3-thiazole-4-sulfinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 2-methyl-1,3-thiazole-4-sulfinate typically involves the reaction of 2-methyl-1,3-thiazole-4-sulfinic acid with a lithium salt, such as lithium hydroxide or lithium carbonate, under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at a specific temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and purity, and may include additional steps such as crystallization, filtration, and drying to obtain the final product in a suitable form for various applications .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-methyl-1,3-thiazole-4-sulfinate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonate derivatives, thiol derivatives, and substituted thiazole compounds, which can be further utilized in various applications .

Scientific Research Applications

Lithium(1+) ion 2-methyl-1,3-thiazole-4-sulfinate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 2-methyl-1,3-thiazole-4-sulfinate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as antimicrobial activity or inhibition of specific metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Lithium(1+) ion 2-methyl-1,3-thiazole-4-sulfinate include:

Uniqueness

This compound is unique due to its specific coordination with the lithium ion, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

lithium;2-methyl-1,3-thiazole-4-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2S2.Li/c1-3-5-4(2-8-3)9(6)7;/h2H,1H3,(H,6,7);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOGPLXJYSBTTM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=NC(=CS1)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4LiNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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